rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride
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Overview
Description
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride is a chemical compound with a complex structure that includes a dioxane ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxane ring and the introduction of the aminomethyl group. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The choice of industrial methods depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and solvents such as water, methanol, or dichloromethane. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride include other dioxane derivatives and aminomethyl-containing compounds. Examples include:
- [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol
- [(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol acetate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both the dioxane ring and the aminomethyl group
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c7-1-5-3-10-6(2-8)4-9-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 |
InChI Key |
YRANRXNAUQXRRG-IBTYICNHSA-N |
Isomeric SMILES |
C1[C@H](OC[C@@H](O1)CO)CN.Cl |
Canonical SMILES |
C1C(OCC(O1)CO)CN.Cl |
Origin of Product |
United States |
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